Lincomycin-B

Descripción general

Descripción

Synthesis Analysis

The main problem in the fermentation of Lincomycin is the high content of Lincomycin B, which is a by-product of insufficient methylation by S-adenosylmethionine (SAM) dependent methyltransferase . The content of Lincomycin B was decreased from 4.04% to 0.75% and from 8.20% to 5.78% by the addition of NaCl as an osmotic regulator in flask and 15 L bioreactor fermentation, respectively .

Molecular Structure Analysis

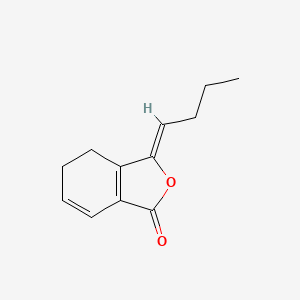

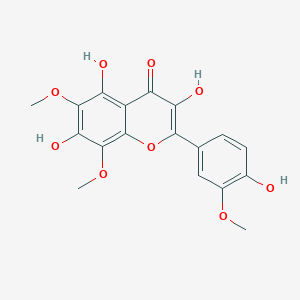

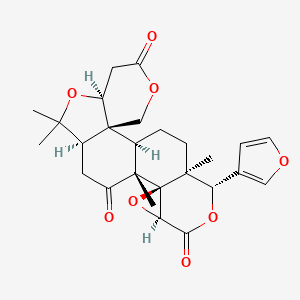

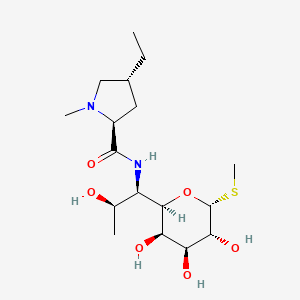

The structure of Lincomycin can be divided into two parts, a pyrrolidine derivative and a six-atom sugar ring (methylthiolincosamide), which are linked via an amide bond in the central part of the molecule .

Chemical Reactions Analysis

The synthesis of methyl donor (SAM) and sulfur donor of Lincomycin (ergothioneine and mycothiol) were increased at the metabolite level and transcription level under osmotic stimulation . The transcription of genes involved in sulfur assimilation (tauA, ssuA1B1C1) and Lincomycin biosynthesis were also up-regulated significantly .

Aplicaciones Científicas De Investigación

Lincosamides in Scientific Research

Antimicrobial Activity and Resistance

Lincosamides, such as clindamycin, have a broad spectrum of antimicrobial activity. This group is effective against Gram-positive aerobes/anaerobes, Gram-negative anaerobes, and select protozoa and fungi. Despite over 40 years of clinical use, the specter of resistance by an increasing number of microorganisms is a growing concern, highlighting the need for ongoing research into resistance mechanisms and mitigation strategies (Guay, 2007).

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetics of vancomycin, another significant antibiotic in managing severe Gram-positive infections, has been extensively studied. Understanding vancomycin's pharmacokinetic behavior in special patient subpopulations through therapeutic drug monitoring (TDM) and population pharmacokinetic (PPK) models is crucial for optimizing dosing strategies to avoid therapeutic failure and minimize toxicity (Monteiro et al., 2018).

Alternative Therapeutic Uses

Lincosamides and related antibiotics, like macrolides, have been explored for their potential in treating malaria, particularly in contexts where resistance to conventional antimalarials is a problem. These antibiotics offer an interesting alternative due to their similar mechanism of action to tetracyclines, making them suitable for use in children and pregnant women (Gaillard et al., 2016).

Safety and Probiotic Research

The safety of lactic acid bacteria (LAB), which include strains resistant to lincosamides, is a significant area of research, especially concerning their use as probiotics. While LAB have a long history of safe use in foods, the potential for horizontal transfer of antibiotic resistance genes to pathogenic bacteria necessitates a careful assessment of the risks and benefits associated with their use (Salminen et al., 1998).

Mecanismo De Acción

Lincomycin functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA to interact with the 23S rRNA of the 50S bacterial ribosomal subunit . It inhibits bacterial protein synthesis by specifically binding on the 50S subunit and affecting the process of peptide chain initiation .

Direcciones Futuras

The sequential optimization strategy in the study provides powerful means for the enhancement of Lincomycin A with less by-product . Osmotic stress reduced the concentration of Lincomycin B, which could also help reduce fermentation by-product yields in other actinobacteria . This may provide more genetically modified targets for overproduction of Lincomycin and other sulfur-containing secondary metabolites .

Propiedades

IUPAC Name |

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSDDKNXMARQMJ-AVXYAQEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2520-24-3 | |

| Record name | Lincomycin-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ372F94WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.